The boronic acid group in (4-Fluoro-2,6-dimethylphenyl)boronic acid makes it a valuable reagent in Suzuki-Miyaura coupling reactions []. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes []. By incorporating (4-Fluoro-2,6-dimethylphenyl)boronic acid into a Suzuki-Miyaura coupling reaction, researchers can introduce the 4-fluoro-2,6-dimethylphenyl group into complex organic molecules. This specific group can influence the properties of the final molecule, such as its biological activity or interaction with other molecules [].
Here are some examples of how (4-Fluoro-2,6-dimethylphenyl)boronic acid could be used in Suzuki-Miyaura coupling reactions:
2,6-Dimethyl-4-fluorophenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with both methyl and fluorine groups. Its molecular formula is C8H10BFO2, and it has a molecular weight of approximately 167.973 g/mol. The compound appears as a white crystalline solid, exhibiting a density of around 1.2 g/cm³ and a boiling point of approximately 295.7 °C at 760 mmHg .
Several methods have been developed for synthesizing 2,6-dimethyl-4-fluorophenylboronic acid:
2,6-Dimethyl-4-fluorophenylboronic acid has several applications:
Studies on the interactions of 2,6-dimethyl-4-fluorophenylboronic acid with other molecules reveal its potential to form complexes with various substrates. These interactions can affect its biological activity and reactivity in synthetic applications. For example:
When comparing 2,6-dimethyl-4-fluorophenylboronic acid to other similar compounds, several notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluorophenylboronic Acid | C6H6BFO2 | Simpler structure without methyl groups |
2-Methylphenylboronic Acid | C7H9BNO2 | Lacks fluorine substituent |
3,5-Dimethylphenylboronic Acid | C9H13BNO2 | Different substitution pattern |
The uniqueness of 2,6-dimethyl-4-fluorophenylboronic acid lies in its specific combination of methyl and fluorine substitutions on the phenyl ring, which can influence its reactivity and biological properties differently compared to these other compounds.